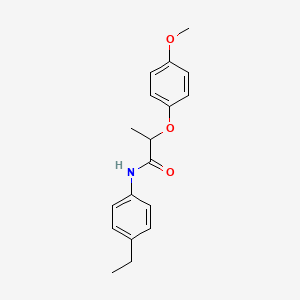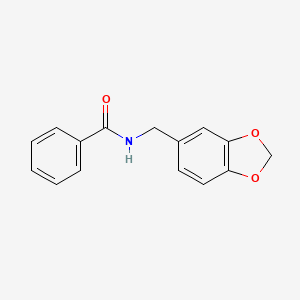
N-(3,5-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DOET is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DOET is a derivative of the phenethylamine family, which is known to have various biological activities. The unique chemical structure of DOET makes it a promising candidate for further research into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of DOET is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. DOET has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. DOET has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
DOET has been shown to have various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. DOET has also been shown to improve cognitive function, enhance neuronal survival, and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DOET has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. DOET is also soluble in organic solvents, which makes it easy to administer to experimental animals. However, DOET has some limitations for lab experiments. The compound has low water solubility, which can limit its use in some experimental designs. DOET is also a Schedule I controlled substance, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on DOET. One area of research is the development of DOET analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of DOET in the treatment of various diseases. Additionally, the mechanism of action of DOET needs to be further elucidated to fully understand its biological effects.
In conclusion, DOET is a promising chemical compound that has potential therapeutic applications. The compound has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DOET has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Further research is needed to fully understand the mechanism of action of DOET and its potential therapeutic applications.
Méthodes De Synthèse
DOET can be synthesized through a multistep process that involves the reaction of 3,5-dimethoxyphenylacetone with 4-ethylphenol. The reaction is catalyzed by an acid, and the resulting product is purified through a series of chromatographic techniques. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
DOET has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. DOET has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-13-5-7-15(8-6-13)23-12-18(20)19-14-9-16(21-2)11-17(10-14)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQEGKTFIJSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)

![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![1-(2-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5201016.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)
![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
